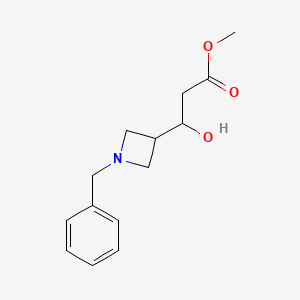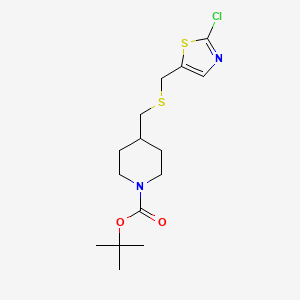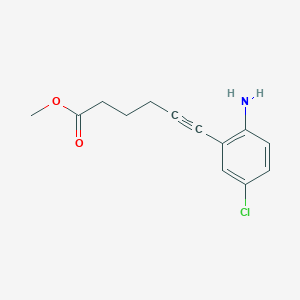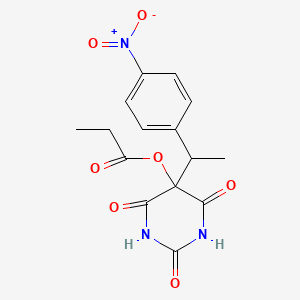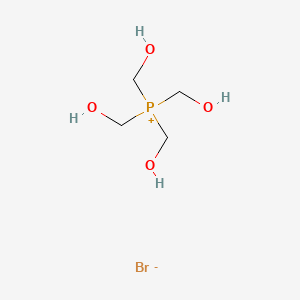![molecular formula C14H15NO B13969341 3-[(3-Methylphenoxy)methyl]aniline CAS No. 779990-99-7](/img/structure/B13969341.png)
3-[(3-Methylphenoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylphenoxy)methyl]aniline is an organic compound characterized by the presence of an aniline group substituted with a 3-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylphenoxy)methyl]aniline typically involves the reaction of 3-methylphenol with formaldehyde to form 3-(3-methylphenoxy)methanol, which is then reacted with aniline under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-[(3-methylphenoxy)methyl]benzoic acid.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-[(3-Methylphenoxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The aniline group can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
- 3-[(4-Methylphenoxy)methyl]aniline
- 3-[(2-Methylphenoxy)methyl]aniline
- 3-[(3-Ethylphenoxy)methyl]aniline
Comparison: 3-[(3-Methylphenoxy)methyl]aniline is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
Properties
CAS No. |
779990-99-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[(3-methylphenoxy)methyl]aniline |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9H,10,15H2,1H3 |
InChI Key |
ZNIFYCQHZGXUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


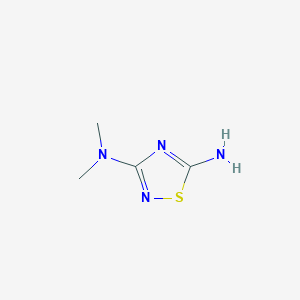
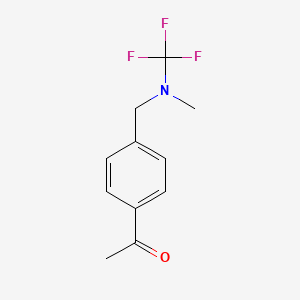
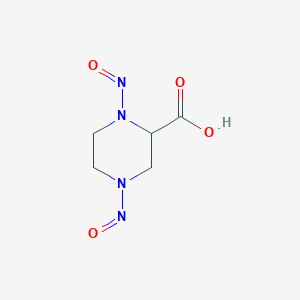


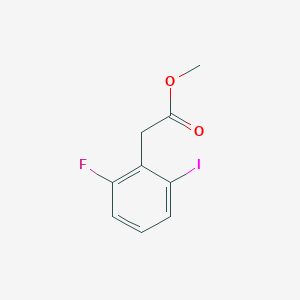
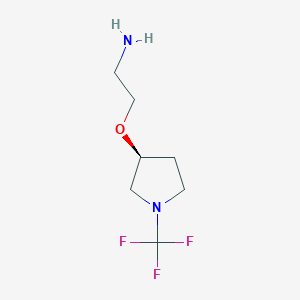
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

